[1-(2-chloro-4-fluorobenzoyl)-3-piperidinyl](2,5-difluorophenyl)methanone
Overview
Description
[1-(2-chloro-4-fluorobenzoyl)-3-piperidinyl](2,5-difluorophenyl)methanone is a useful research compound. Its molecular formula is C19H15ClF3NO2 and its molecular weight is 381.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.0743409 g/mol and the complexity rating of the compound is 535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Occurrences and Toxicities of Organic Sunscreen Components
Research on benzophenone-3 (BP-3), a common component in sunscreens and cosmetics, highlights concerns about its widespread use leading to environmental release. The compound and its metabolites have been detected in various environmental samples, indicating potential ecological risks. Studies have demonstrated its bioaccumulation and endocrine-disrupting capabilities, underscoring the need for further investigation into the environmental and health impacts of similar compounds (Kim & Choi, 2014).
Environmental Persistence of Chlorophenols
Chlorophenols, which share structural similarities with chlorinated aromatic compounds, have been reviewed for their environmental persistence and role as precursors to more toxic compounds in municipal solid waste incineration. This review emphasizes the environmental behavior of chlorophenols and their transformation products, highlighting the importance of understanding the fate of complex organic molecules in waste management processes (Peng et al., 2016).
Applications in Pollution Remediation
Research on oxidoreductive enzymes for the treatment of organic pollutants presents a potential application area for complex organic compounds. This approach utilizes specific enzymes to degrade or transform recalcitrant compounds in industrial wastewater, offering a promising method for remediating environmental contaminants. The study discusses the efficiency of these enzymes in the presence of redox mediators, suggesting potential biotechnological applications for complex organic molecules in environmental cleanup (Husain & Husain, 2007).
Methane Mitigation
The study on methanotrophs explores the use of methane as a carbon source for producing valuable products. Methanotrophs, bacteria that metabolize methane, can be utilized for biotechnological applications, including the production of single-cell proteins, biopolymers, and other valuable chemicals. This research opens avenues for using methane-utilizing organisms to add value while addressing greenhouse gas emissions, hinting at the potential for chemical compounds to play a role in gas sequestration or conversion processes (Strong, Xie, & Clarke, 2015).
The above summaries provide a glimpse into the types of scientific research that might encompass or relate to the applications of the specified chemical compound, focusing on environmental impact, pollutant degradation, and biotechnological uses. Further research is needed to directly link these applications to "1-(2-chloro-4-fluorobenzoyl)-3-piperidinylmethanone" specifically.
Properties
IUPAC Name |
[1-(2-chloro-4-fluorobenzoyl)piperidin-3-yl]-(2,5-difluorophenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3NO2/c20-16-9-13(22)3-5-14(16)19(26)24-7-1-2-11(10-24)18(25)15-8-12(21)4-6-17(15)23/h3-6,8-9,11H,1-2,7,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQUKMCTDNZDLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)Cl)C(=O)C3=C(C=CC(=C3)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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